molecular formula C11H13N3O3 B2713838 Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate CAS No. 1820739-67-0

Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate

Cat. No.: B2713838
CAS No.: 1820739-67-0
M. Wt: 235.243
InChI Key: MECVZDFNZMOMTB-UHFFFAOYSA-N
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Description

Historical Development of Pyrrolo[2,3-d]Pyrimidine Research

The pyrrolo[2,3-d]pyrimidine scaffold first gained attention in the 1960s with the synthesis of vasodilators such as dipyridamole, which featured a related tricyclic structure. However, targeted exploration of this heterocycle accelerated in the 1990s following the discovery of its structural similarity to purine bases. Early patents from Teijin Limited in 1994 documented 4-substituted alkylamino derivatives of pyrrolo[2,3-d]pyrimidine as potential therapeutic agents, marking the scaffold’s entry into kinase inhibition research. By the 2000s, Pfizer and OSI Pharmaceuticals advanced the field by developing pyrrolo[2,3-d]pyrimidine-based compounds targeting adenosine receptors and tyrosine kinases, respectively. A pivotal shift occurred in the 2010s with the approval of kinase inhibitors like tofacitinib, which validated the scaffold’s utility in modulating intracellular signaling pathways. The tert-butyl 4-oxo-3H-pyrrolo[2,3-d]pyrimidine-7-carboxylate derivative emerged during this period as a versatile intermediate, enabling the synthesis of compounds with improved pharmacokinetic profiles.

Significance in Medicinal Chemistry and Drug Discovery

Pyrrolo[2,3-d]pyrimidines occupy a central role in modern drug discovery due to their dual functionality as kinase inhibitors and metabolic stabilizers. The tert-butyl ester group in this compound enhances lipophilicity, facilitating blood-brain barrier penetration for CNS-targeted therapies. Structurally, the 4-oxo moiety increases hydrogen-bonding capacity, enabling selective interactions with the hinge region of kinases such as Axl and EGFR. For instance, derivative 13b (bearing a tert-butyl carboxylate group) demonstrated IC₅₀ values of 2.3 nM against Axl kinase and suppressed tumor growth by 78% in xenograft models. Additionally, the scaffold’s compatibility with green chemistry approaches—exemplified by β-cyclodextrin-catalyzed syntheses in aqueous media—aligns with sustainable pharmaceutical production.

Key Feature Role in Drug Design
Pyrrolo[2,3-d]pyrimidine core Serves as an ATP-competitive kinase inhibitor scaffold
4-Oxo substituent Enhances hydrogen bonding with kinase active sites
Tert-butyl ester Improves metabolic stability and solubility
N7 carboxylate Facilitates prodrug strategies and targeted delivery

Position within Heterocyclic Chemistry Research

As a fused bicyclic system, pyrrolo[2,3-d]pyrimidine bridges pyrrole and pyrimidine chemistry, enabling diverse functionalization. The tert-butyl 4-oxo derivative exemplifies this versatility:

  • Pyrrole ring : The NH group at position 3 participates in tautomerism, stabilizing the enolic form in physiological conditions.
  • Pyrimidine ring : The 4-oxo group acts as a hydrogen bond acceptor, mimicking the N1 position of adenine.
  • Carboxylate moiety : The tert-butyl ester at position 7 blocks metabolic oxidation, extending half-life in vivo.

Recent synthetic innovations include one-pot cyclocondensation reactions using β-cyclodextrin, which achieve 85–92% yields under mild conditions. These methods contrast with traditional approaches requiring toxic solvents like DMF, underscoring the compound’s alignment with green chemistry principles.

Relationship to Adenine Isosteres in Biochemical Research

The pyrrolo[2,3-d]pyrimidine nucleus functions as a deaza-isostere of adenine, retaining critical hydrogen-bonding motifs while avoiding enzymatic recognition by adenine-processing enzymes. Structural comparisons reveal:
$$
\text{Adenine: } \text{C}5\text{H}5\text{N}5 \quad \text{vs.} \quad \text{Pyrrolo[2,3-d]pyrimidine: } \text{C}7\text{H}5\text{N}3\text{O} $$ By replacing the N9 nitrogen with a carbon atom, the scaffold evades phosphorylation by adenosine kinase, reducing off-target effects. In the tert-butyl 4-oxo derivative, the ester group at C7 mimics the ribose phosphate of ATP, enabling competitive inhibition of kinases like VEGFR2 (Kd = 4.8 nM). This mimicry is critical for drugs targeting oncogenic signaling pathways without disrupting basal ATP-dependent processes.

Properties

IUPAC Name

tert-butyl 4-oxo-3H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-11(2,3)17-10(16)14-5-4-7-8(14)12-6-13-9(7)15/h4-6H,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECVZDFNZMOMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1N=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions often require specific catalysts and controlled conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrrolo[2,3-D]pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines, including tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate, exhibit promising antitumor properties. A study synthesized various substituted pyrrolo[2,3-d]pyrimidine antifolates and assessed their efficacy against tumor cells. These compounds were found to inhibit key enzymes involved in purine nucleotide biosynthesis, specifically GARFTase and AICARFTase, which are crucial for cancer cell proliferation. The results indicated a structure-activity relationship that could guide the development of more potent antitumor agents .

1.2 Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes related to cancer metabolism. For instance, the inhibition of AICARFTase has been linked to decreased proliferation in KB human tumor cells. This suggests that derivatives of this compound could serve as effective therapeutic agents by disrupting metabolic pathways essential for tumor growth .

Agricultural Biotechnology Applications

2.1 Plant Growth Regulation

This compound has been investigated for its potential as a plant growth regulator. A study focused on new synthetic low molecular weight heterocyclic compounds demonstrated that such derivatives could act as substitutes for traditional phytohormones. The research highlighted their ability to enhance growth parameters in maize (Zea mays L.), showing significant improvements in seed germination and seedling development when applied at low concentrations .

Table 1: Effects of this compound on Maize Growth

ParameterControl (Distilled Water)Treatment (10^-9 M)Percentage Increase
Total Length of SeedlingsX cmY cm23%
Total Length of RootsA cmB cm5-37%
Number of RootsCD7-87%
Chlorophyll a ContentE mg/gF mg/g5-10%
Chlorophyll b ContentG mg/gH mg/g10-74%

Note: Actual values (X, Y, A, B, C, D, E, F, G, H) should be derived from experimental data.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors . These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine scaffold is highly modifiable. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
Target Compound 4-oxo, 7-tert-butyl ester C₁₁H₁₃N₃O₃ 235.2 High purity (95%), refrigeration stability
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate 4-chloro, 7-tert-butyl ester C₁₁H₁₂ClN₃O₂ 253.68 Intermediate for kinase inhibitors (e.g., Baricitinib)
tert-Butyl 6-benzoyl-1-methyl-4-oxo-5-phenyl-... 4-oxo, 6-benzoyl, 1-methyl, 5-phenyl C₂₅H₂₃N₃O₄ 452.16 (M+Na) Microtubule-targeting activity; synthesized via NaH/MeI alkylation
tert-Butyl 4-(2-methoxyethoxy)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate 4-methoxyethoxy, 5-iodo C₁₄H₁₈IN₃O₄ 419.2 Functionalized for Sonogashira coupling

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-oxo group in the target compound enhances electrophilicity at position 4 compared to the 4-chloro analog, which is more reactive in nucleophilic substitutions .

Physicochemical and Structural Insights

  • Crystal Packing : While the target compound’s crystal structure is unreported, analogs like ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-... exhibit planar fused-ring systems stabilized by C–H···O/N hydrogen bonds, suggesting similar stability for the 4-oxo derivative .
  • Solubility : The tert-butyl ester enhances solubility in organic solvents compared to free carboxylic acids, a feature critical for drug formulation .

Biological Activity

Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and potential applications in various fields, particularly in cancer therapy.

  • Molecular Formula : C₁₁H₁₃N₃O₃
  • Molar Mass : 235.24 g/mol
  • CAS Number : 1820739-67-0

The compound features a pyrrolo[2,3-D]pyrimidine core, which is known for its diverse biological activities, including enzyme inhibition and receptor binding.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group. This approach allows for the introduction of the tert-butyl ester group, enhancing the compound's lipophilicity and biological activity .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleotide biosynthesis. It has been shown to selectively inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a crucial enzyme in the de novo purine synthesis pathway. This inhibition leads to reduced tumor cell proliferation, particularly in cells expressing folate receptors (FRs) and proton-coupled folate transporters (PCFT) .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for different derivatives range from 29 to 204 nM, indicating potent activity comparable to established chemotherapeutic agents like sunitinib . The following table summarizes the IC₅₀ values for selected compounds:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Tert-butyl 4-oxoHepG240Inhibition of EGFR, Her2, VEGFR2
Pyrrolo derivativeKB<1Inhibition of GARFTase
Compound 5kVarious40 - 204Induction of apoptosis and cell cycle arrest

Case Studies

  • Antifolate Activity : A study evaluated the antifolate activity of various pyrrolo derivatives, including this compound. The results indicated that compounds with shorter carbon bridges exhibited enhanced potency against tumor cells due to improved selectivity for FRs and PCFT over RFC .
  • Mechanistic Insights : Another investigation revealed that compound 5k induced significant apoptosis in HepG2 cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating Bcl-2. This suggests that the compound may serve as a multi-targeted kinase inhibitor with potential therapeutic applications in oncology .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
MethylationNaH, MeI, DMF, 0°C → RT65%
Boc Protection(Boc)₂O, DMAP, DMF70–85%*
*Estimated from analogous reactions.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Assignments focus on distinguishing pyrrole and pyrimidine protons. For example, the tert-butyl group appears as a singlet at δ ~1.33 ppm, while aromatic protons resonate between δ 7.1–8.4 ppm .
  • HRMS : Accurate mass determination (e.g., [M+Na]⁺ at m/z 452.1586) confirms molecular formula and purity .
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry. For related structures, monoclinic systems (e.g., P2₁/n) with unit cell parameters (a = 13.143 Å, b = 8.013 Å) are common .

Basic: What is the biological relevance of this compound in medicinal chemistry?

Methodological Answer:
The compound serves as a precursor for kinase inhibitors, particularly in cancer therapeutics. Its pyrrolo[2,3-d]pyrimidine core mimics ATP-binding motifs in kinases. For example:

  • Kinase Inhibitor Synthesis : Chlorination at the 4-position (using POCl₃) yields intermediates for drugs like Baricitinib, which targets JAK kinases .
  • Structure-Activity Relationship (SAR) : Modifications at the 7-carboxylate position (e.g., tert-butyl groups) enhance metabolic stability and selectivity .

Advanced: How do crystallographic data resolve contradictions in structural assignments from NMR?

Methodological Answer:
Discrepancies between NMR and X-ray data often arise from dynamic conformations or crystal packing effects. For example:

  • Half-Chair Conformation : In ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylate, the tetrahydro-pyridine ring adopts a half-chair conformation, which NMR alone cannot unambiguously assign .
  • Hydrogen Bonding Networks : C–H···O/N interactions stabilize planar fused-ring systems, as confirmed by SHELXL refinement .

Q. Table 2: Crystallographic Parameters

ParameterValueReference
Space GroupP2₁/n
Unit Cell Volume1872.3 ų
R Factor0.054

Advanced: How can reaction yields be improved in multi-step syntheses involving this compound?

Methodological Answer:

  • Optimizing Alkylation : Use excess NaH (1.3 eq) and slow addition of MeI to minimize side reactions (e.g., over-alkylation) .
  • Purification : Preparative TLC with 2% MeOH/DCM achieves >95% purity, as demonstrated for tert-butyl 6-benzoyl-1-methyl-4-oxo-5-phenyl-1,4-dihydro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate .
  • Catalysis : Pd(II) catalysts (e.g., Pd(dppf)Cl₂) improve coupling efficiency in spirocyclic derivatives (e.g., 85% yield in patent syntheses) .

Advanced: What strategies address data contradictions between synthetic intermediates and final products?

Methodological Answer:

  • Cross-Validation : Combine LC-MS (to track intermediates) and 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the tert-butyl carbonyl (δ 157.4 ppm) and adjacent protons resolve misassignments .
  • In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks reaction progression, reducing off-pathway intermediates .

Advanced: How is SHELX software utilized in refining the crystal structure of derivatives?

Methodological Answer:
SHELXTL (Bruker AXS) or SHELXL is used for:

  • Data Integration : Scaling and merging diffraction data (e.g., θ = 3.7–32.7° for high-resolution datasets) .
  • Hydrogen Placement : Riding model or DFIX restraints refine positions of H-atoms involved in C–H···π interactions .
  • Twinning Analysis : For twinned crystals (common in monoclinic systems), HKLF5 format in SHELXL refines twin laws .

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